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molecular formula C7H8BrIN2O4S2 B8541547 N-(2-bromo-5-iodopyridin-4-yl)-N-methylsulfonylmethanesulfonamide

N-(2-bromo-5-iodopyridin-4-yl)-N-methylsulfonylmethanesulfonamide

Cat. No. B8541547
M. Wt: 455.1 g/mol
InChI Key: PRVXMWWQTOPGIS-UHFFFAOYSA-N
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Patent
US09371319B2

Procedure details

N-(2-Bromo-5-iodopyridin-4-yl)-N-(methylsulfonyl)methanesulfonamide (7) (228 mg, 0.50 mmol) was stirred with THF (1.3 ml) and 10% sodium hydroxide in water (1.3 mL) at r.t. for 3 hours. The THF was evaporated and the aqueous was neutralised using 10% citric acid solution. The deposited white solid was filtered off and washed with water, then dried in a vacuum desiccator over sodium hydroxide to give the title compound (159 mg 84%). 1H-NMR (d6-DMSO, 500 MHz): δ 3.29 (s, 3H), 7.54 (s, 1H), 8.64 (s, 1H)
Quantity
228 mg
Type
reactant
Reaction Step One
Name
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.3 mL
Type
solvent
Reaction Step One
Yield
84%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([N:8](S(C)(=O)=O)[S:9]([CH3:12])(=[O:11])=[O:10])[C:5]([I:17])=[CH:4][N:3]=1.C1COCC1.[OH-].[Na+]>O>[Br:1][C:2]1[CH:7]=[C:6]([NH:8][S:9]([CH3:12])(=[O:11])=[O:10])[C:5]([I:17])=[CH:4][N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
228 mg
Type
reactant
Smiles
BrC1=NC=C(C(=C1)N(S(=O)(=O)C)S(=O)(=O)C)I
Name
Quantity
1.3 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.3 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The THF was evaporated
FILTRATION
Type
FILTRATION
Details
The deposited white solid was filtered off
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in a vacuum desiccator over sodium hydroxide

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC=C(C(=C1)NS(=O)(=O)C)I
Measurements
Type Value Analysis
AMOUNT: MASS 159 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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